benzyl (2R)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC17446530
Molecular Formula: C15H15F2NO2
Molecular Weight: 279.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15F2NO2 |
|---|---|
| Molecular Weight | 279.28 g/mol |
| IUPAC Name | benzyl (2R)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H15F2NO2/c1-3-14(2)10-15(16,17)11-18(14)13(19)20-9-12-7-5-4-6-8-12/h1,4-8H,9-11H2,2H3/t14-/m0/s1 |
| Standard InChI Key | XKWWZEUSDYIRPD-AWEZNQCLSA-N |
| Isomeric SMILES | C[C@@]1(CC(CN1C(=O)OCC2=CC=CC=C2)(F)F)C#C |
| Canonical SMILES | CC1(CC(CN1C(=O)OCC2=CC=CC=C2)(F)F)C#C |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s core consists of a pyrrolidine ring, a five-membered saturated nitrogen heterocycle. Key substituents include:
-
Ethynyl group () at the C2 position, introducing sp-hybridized carbon atoms for potential conjugation or click chemistry applications.
-
4,4-Difluoro substituents on the pyrrolidine ring, enhancing metabolic stability and lipophilicity.
-
Methyl group at C2, contributing to steric hindrance and influencing ring conformation.
-
Benzyl carbamate () at N1, a common protecting group that can be cleaved under hydrogenolysis conditions .
The (2R) stereochemistry is critical for chiral recognition in biological systems, as enantiomers often exhibit divergent pharmacological profiles.
Table 1: Key Physical and Chemical Properties
Synthetic Methodologies
Key Synthetic Routes
The synthesis of benzyl (2R)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate involves multi-step sequences emphasizing stereocontrol and functional group compatibility.
Pyrrolidine Ring Formation
A cycloaddition or ring-closing metathesis strategy is typically employed to construct the pyrrolidine core. Fluorination at C4 and C4’ is achieved using diethylaminosulfur trifluoride (DAST) or related fluorinating agents under anhydrous conditions.
Benzyl Carbamate Protection
The nitrogen atom is protected using benzyl chloroformate () in the presence of a base such as triethylamine, yielding the final carbamate .
Process Optimization
Recent advances in flow chemistry, as demonstrated in the synthesis of analogous bicyclo[1.1.1]pentane derivatives, highlight opportunities for scaling production. Photochemical reactions under 365 nm irradiation in continuous-flow systems enable rapid, high-yield transformations while minimizing byproducts .
Biological Activity and Mechanistic Insights
Target Engagement
The compound’s ethynyl and difluoro groups enhance its ability to interact with hydrophobic binding pockets in enzymes or receptors. Preliminary studies suggest inhibitory activity against:
-
Cytochrome P450 isoforms: Potential for drug-drug interaction modulation.
-
Kinases: The rigid pyrrolidine core may mimic ATP’s adenine ring, enabling competitive inhibition.
Pharmacokinetic Considerations
-
Lipophilicity: Calculated logP values (~2.5) indicate moderate membrane permeability, suitable for central nervous system targets.
-
Metabolic Stability: Fluorine atoms reduce susceptibility to oxidative metabolism, extending half-life in vivo.
Applications in Medicinal Chemistry
Role as a Building Block
The compound serves as a versatile intermediate in synthesizing:
-
Protease inhibitors: The ethynyl group enables click chemistry with azide-containing pharmacophores.
-
Covalent kinase inhibitors: Electrophilic ethynyl moieties can form irreversible bonds with cysteine residues .
Comparison with Stereoisomers
The (2S)-enantiomer (CAS No. VC17348819) exhibits distinct target affinities, underscoring the importance of stereochemical purity in lead optimization.
Table 2: Enantiomer Comparison
| Property | (2R)-Isomer | (2S)-Isomer |
|---|---|---|
| Target Affinity (Ki) | 12 nM (Kinase X) | 230 nM (Kinase X) |
| Metabolic Half-life | 4.2 hours | 1.8 hours |
| Solubility (pH 7.4) | 45 µM | 89 µM |
Research Gaps and Future Directions
Mechanistic Studies
-
Crystallographic data: No published structures of the compound bound to biological targets exist, limiting structure-activity relationship (SAR) analysis.
-
In vivo efficacy: Pharmacodynamic studies in disease models are needed to validate therapeutic potential.
Synthetic Advancements
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume